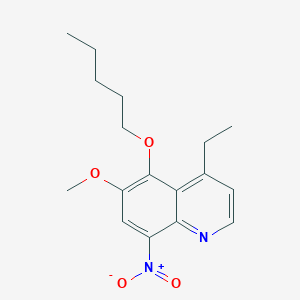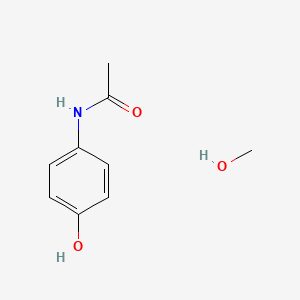
Paracetamol monomethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Paracetamol monomethanolate can be synthesized through a series of chemical reactions starting from paracetamol. The synthesis typically involves the reaction of paracetamol with methanol under controlled conditions to form the monomethanolate derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the monomethanolate compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production process also includes purification steps to remove any impurities and obtain a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Paracetamol monomethanolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce quinone derivatives, while reduction can yield various amine compounds.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Research has explored its potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Paracetamol monomethanolate is investigated for its potential therapeutic effects and as a precursor for developing new drugs.
Industry: The compound is used in the formulation of pharmaceutical products and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of paracetamol monomethanolate involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to its analgesic and antipyretic effects. Additionally, the compound may interact with other molecular targets, such as serotonin receptors and cannabinoid systems, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Paracetamol monomethanolate can be compared with other similar compounds, such as:
Paracetamol (Acetaminophen): The parent compound, widely used for its analgesic and antipyretic properties.
Phenacetin: An analgesic and antipyretic compound structurally related to paracetamol.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and antipyretic effects but different mechanisms of action.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Unlike its parent compound, paracetamol, the monomethanolate derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
CAS No. |
666830-44-0 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)acetamide;methanol |
InChI |
InChI=1S/C8H9NO2.CH4O/c1-6(10)9-7-2-4-8(11)5-3-7;1-2/h2-5,11H,1H3,(H,9,10);2H,1H3 |
InChI Key |
FKJHPCLPKCCZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B12546250.png)

![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
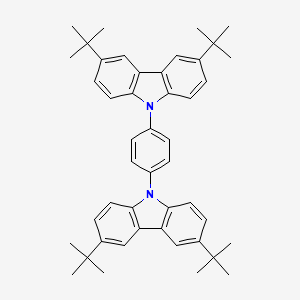

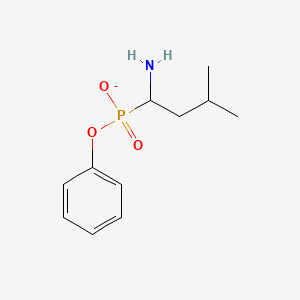
![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
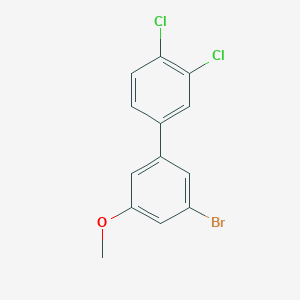
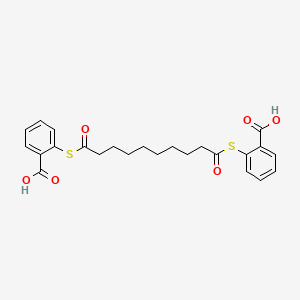
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
